1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-18-11-6-4-3-5-10(11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDVPBLMUOHJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395349 | |
| Record name | 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568558-24-7 | |
| Record name | 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest within the broader class of N-aryl-pyrrolidinones. This class of compounds has garnered significant attention for its diverse biological activities, including potential antimicrobial and anticancer properties. This document will delve into the precise chemical structure, systematic nomenclature, and a plausible synthetic route for this specific derivative, providing a foundational resource for researchers in medicinal chemistry and drug discovery.
Chemical Structure and Nomenclature
This compound is a derivative of pyroglutamic acid, featuring an N-aryl substitution. The core of the molecule is a five-membered lactam (a cyclic amide) ring, specifically a pyrrolidin-2-one structure. A carboxylic acid group is attached at the 3-position of this ring, and a 2-ethoxyphenyl group is bonded to the nitrogen atom at the 1-position.
The systematic IUPAC name for this compound is This compound . The numbering of the pyrrolidine ring begins at the nitrogen atom as position 1.
Key structural features include:
-
Pyrrolidinone Ring: A five-membered saturated ring containing one nitrogen atom and a carbonyl group at the 5-position.
-
Carboxylic Acid Group: A functional group (-COOH) at the 3-position, which can participate in various chemical reactions and biological interactions.
-
N-Aryl Substituent: A 2-ethoxyphenyl group attached to the nitrogen of the pyrrolidinone ring. This lipophilic group can significantly influence the molecule's pharmacological properties.
The chemical structure can be represented by the following diagram:
Caption: Chemical structure of this compound with atom numbering.
Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C13H15NO4[1] |
| SMILES | CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)O[1] |
| InChI | InChI=1S/C13H15NO4/c1-2-18-11-6-4-3-5-10(11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17)[1] |
| CAS Number | Not available |
Proposed Synthesis Pathway
Step 1: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
The precursor, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, can be synthesized via a well-documented one-pot reaction between 2-aminophenol and itaconic acid.[2]
Reaction:
2-Aminophenol + Itaconic Acid → 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Experimental Protocol:
-
To a solution of itaconic acid (1.0 equivalent) in water, add 2-aminophenol (0.9 equivalents).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry to yield 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Step 2: Williamson Ether Synthesis to Yield this compound
The target compound can then be synthesized from the hydroxyphenyl precursor via a Williamson ether synthesis. This classic method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.
Reaction:
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid + Ethyl Halide → this compound
Experimental Protocol:
-
Dissolve 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K2CO3, 2.0 equivalents), to the solution to deprotonate the phenolic hydroxyl group.
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Sources
- 1. PubChemLite - this compound (C13H15NO4) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and multifaceted biological activities of substituted 5-oxopyrrolidine-3-carboxylic acid derivatives. We will delve into their potent anti-inflammatory, antimicrobial, and anticancer properties, underpinned by a critical analysis of their structure-activity relationships. This guide is designed to be a comprehensive resource, offering not only a thorough review of the current state of research but also detailed experimental protocols and visual representations of key concepts to empower researchers in the field of drug discovery and development.
The 5-Oxopyrrolidine-3-Carboxylic Acid Core: A Versatile Pharmacophore
The pyrrolidinone ring is a five-membered lactam that is a core component of numerous natural products and synthetic compounds with significant biological properties.[1] The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, offers a unique combination of structural features: a rigid cyclic backbone, a hydrogen bond donor and acceptor in the lactam moiety, and a carboxylic acid group that can be readily functionalized. This trifecta of features allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. The inherent versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, including but not limited to, anti-inflammatory, antimicrobial, and anticancer applications.[2]
Synthesis and Chemical Derivatization: Building a Library of Bioactive Molecules
The synthetic accessibility of the 5-oxopyrrolidine-3-carboxylic acid core is a key factor driving its exploration in drug discovery. The foundational step typically involves the reaction of a primary amine with itaconic acid.[3] This straightforward condensation reaction allows for the introduction of a wide variety of substituents at the N-1 position of the pyrrolidinone ring, which has been shown to be a critical determinant of biological activity.
Further diversification can be achieved through modification of the carboxylic acid at the C-3 position. A common strategy involves esterification followed by reaction with hydrazine hydrate to yield a carbohydrazide intermediate. This versatile intermediate serves as a linchpin for the synthesis of a plethora of derivatives, including hydrazones, azoles, and diazoles, through condensation reactions with various aldehydes and ketones.[1][4]
Caption: General synthetic workflow for substituted 5-oxopyrrolidine-3-carboxylic acids.
The structural integrity and purity of the synthesized compounds are paramount for reliable biological evaluation. Physicochemical characterization is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry, to confirm the chemical structure and elemental analysis to verify the empirical formula.[2][5]
A Spectrum of Biological Activities
Substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a remarkable range of biological activities, making them a highly attractive class of compounds for drug development. The specific activity and potency are heavily influenced by the nature and position of the substituents on the core scaffold.
Anti-inflammatory Activity: Targeting Matrix Metalloproteinases
Chronic inflammation is a hallmark of numerous diseases, and enzymes such as matrix metalloproteinases (MMPs) play a crucial role in the inflammatory cascade. Specifically, MMP-2 and MMP-9 are involved in the degradation of the extracellular matrix, a process that is central to inflammation and tissue remodeling. Several substituted 5-oxopyrrolidine-3-carboxylic acid derivatives have been identified as potent inhibitors of MMP-2 and MMP-9, highlighting their potential as anti-inflammatory agents.[2]
| Compound ID | Substitution Pattern | Target | Activity | Reference |
| 3d | Benzoyl-1H-benzo[d][1][3][4]triazol-1-yl and aromatic aldehyde derivatives | MMP-2, MMP-9 | Promising Inhibition | [2] |
| 3e | Benzoyl-1H-benzo[d][1][3][4]triazol-1-yl and aromatic aldehyde derivatives | MMP-2, MMP-9 | Promising Inhibition | [2] |
| 3f | Benzoyl-1H-benzo[d][1][3][4]triazol-1-yl and aromatic aldehyde derivatives | MMP-2, MMP-9 | Promising Inhibition | [2] |
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted 5-oxopyrrolidine-3-carboxylic acids have shown significant promise in this area, with derivatives exhibiting potent activity against a range of pathogenic bacteria and fungi.[4]
The antimicrobial activity is highly dependent on the substitution pattern. For instance, derivatives bearing a 1-(2-hydroxyphenyl) substituent have demonstrated selective activity against Gram-positive bacteria.[4] The introduction of a 5-nitrothien-2-yl moiety to a hydrazone derivative resulted in promising activity against multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus.[4] Furthermore, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four-fold more potent than clindamycin against methicillin-resistant Staphylococcus aureus (MRSA).[4]
| Compound Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl moiety | C. auris (multidrug-resistant) | 16 | [4] |
| Hydrazone with 5-nitrothien-2-yl moiety | A. fumigatus (azole-resistant) | - | [4] |
| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | MRSA TCH 1516 | - | [4] |
| Hydrazone with thien-2-yl fragment | MRSA TCH 1516 | - | [4] |
| Compound 21 (5-nitrothiophene substituent) | Multidrug-resistant S. aureus | - | [3] |
Anticancer Activity: Inducing Programmed Cell Death
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Several substituted 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant anticancer activity against various cancer cell lines.[3][4]
The mechanism of action for many of these compounds appears to involve the induction of apoptosis, or programmed cell death. The introduction of a 3,5-dichloro-2-hydroxyphenyl substituent has been shown to significantly enhance the in vitro anticancer activity against A549 human lung adenocarcinoma cells.[4] Furthermore, a 5-fluorobenzimidazole derivative with this same substituent exhibited the highest anticancer activity in this cell line.[4] A series of azole and diazole derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid also showed potent anticancer activity against A549 cells.[3]
Caption: A generalized intrinsic apoptosis pathway potentially activated by these compounds.
| Compound Derivative | Cell Line | Activity | Reference |
| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Human Lung Adenocarcinoma) | Highest anticancer activity | [4] |
| Azole and diazole derivatives (Compounds 18-22) | A549 (Human Lung Adenocarcinoma) | Most potent anticancer activity | [3] |
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of substituted 5-oxopyrrolidine-3-carboxylic acids.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (medium only)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, positive control, and growth control wells. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., doxorubicin)
-
Negative control (vehicle-treated cells)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: MMP-9 Inhibition Assay
This is a general protocol for a fluorometric or colorimetric assay to measure the inhibition of MMP-9 activity.
Materials:
-
Recombinant human MMP-9 enzyme
-
MMP-9 specific substrate (fluorogenic or chromogenic)
-
Assay buffer
-
Test compound stock solution (e.g., in DMSO)
-
Known MMP-9 inhibitor (positive control)
-
96-well black or clear microtiter plate
Procedure:
-
Enzyme Activation: If using a pro-enzyme form of MMP-9, activate it according to the manufacturer's instructions (e.g., using APMA).
-
Prepare Reactions: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the activated MMP-9 enzyme.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MMP-9 substrate to each well to start the enzymatic reaction.
-
Measure Signal: Monitor the fluorescence or absorbance change over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The analysis of structure-activity relationships is crucial for the rational design of more potent and selective drug candidates. For the 5-oxopyrrolidine-3-carboxylic acid scaffold, several key structural features have been identified that influence its biological activity:
-
N-1 Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring at the N-1 position are critical. Halogenation, particularly with chlorine, at the 3 and 5 positions of a 2-hydroxyphenyl ring significantly enhances both antimicrobial and anticancer activities.[4]
-
C-3 Carboxylic Acid Derivatization: Modification of the carboxylic acid at the C-3 position into hydrazones, azoles, and other heterocyclic moieties is a successful strategy to broaden the spectrum of biological activity.
-
Hydrazone Moiety: The introduction of a hydrazone linkage at the C-3 position often leads to potent antimicrobial and anticancer compounds. The specific aldehyde or ketone used for condensation plays a significant role in determining the final activity. For example, a 5-nitrothien-2-yl group on the hydrazone is associated with strong antifungal and antibacterial properties.[4]
-
Fused Heterocycles: The fusion of other heterocyclic rings, such as benzimidazole, to the core structure can enhance anticancer activity.[4]
Future Perspectives and Conclusion
Substituted 5-oxopyrrolidine-3-carboxylic acids represent a highly promising class of compounds with a diverse range of biological activities. The synthetic accessibility of the core scaffold and the potential for extensive derivatization make it an ideal platform for the development of novel therapeutics. Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the observed biological activities will be crucial for rational drug design and optimization.
-
In Vivo Efficacy and Safety: Promising in vitro candidates need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Expansion of Chemical Diversity: The synthesis and screening of a wider range of derivatives will help to further refine the structure-activity relationships and potentially uncover new biological activities.
References
-
Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)-and (3, 5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
Sources
Spectroscopic Characterization of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid . In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive characterization. This approach is a cornerstone of chemical research, enabling scientists to anticipate and interpret experimental results with a high degree of confidence.
The core structure, a substituted pyrrolidinone, is a significant scaffold in medicinal chemistry, appearing in various biologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is therefore crucial for synthesis confirmation, quality control, and further drug development endeavors.
Molecular Structure and Key Spectroscopic Features
The structure of this compound combines a saturated heterocyclic system (the pyrrolidinone ring), an aromatic ring, a carboxylic acid, and an ether linkage. Each of these functional groups will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be constructed.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (e.g., the carboxylic acid proton).
- Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. Instrumentation and Data Acquisition:
- Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[3]
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to a series of singlets.
- If necessary, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine H-C correlations.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the ethoxy, aromatic, and pyrrolidinone-carboxylic acid moieties. The chemical shifts presented below are based on data from closely related N-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][4]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.5 (broad) | Singlet | 1H |
| Aromatic Protons | 6.9 - 7.5 | Multiplet | 4H |
| Pyrrolidinone N-CH₂ | 3.8 - 4.1 | Multiplet | 2H |
| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | 2H |
| Pyrrolidinone -CH(COOH) | 3.3 - 3.5 | Multiplet | 1H |
| Pyrrolidinone -COCH₂ | 2.6 - 2.8 | Multiplet | 2H |
| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | 3H |
-
Causality of Experimental Choices: The use of a high-field spectrometer is crucial to resolve the potentially overlapping multiplets of the aromatic and pyrrolidinone protons. The broadness of the carboxylic acid proton is a result of hydrogen bonding and chemical exchange.[5]
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | ~174 |
| Pyrrolidinone Amide (-C O-) | ~172 |
| Aromatic Carbons | 110 - 155 |
| Ethoxy (-OC H₂CH₃) | ~64 |
| Pyrrolidinone N-C H₂ | ~51 |
| Pyrrolidinone -C H(COOH) | ~36 |
| Pyrrolidinone -COC H₂ | ~34 |
| Ethoxy (-OCH₂C H₃) | ~15 |
-
Expertise in Interpretation: The chemical shifts of the carbonyl carbons (acid and amide) are characteristically downfield due to the deshielding effect of the electronegative oxygen atoms.[6] The aromatic region will show multiple signals due to the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Data Acquisition
1. Sample Preparation:
- For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
- Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
2. Data Acquisition:
- Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
- A typical spectral range is 4000-400 cm⁻¹.
Characteristic IR Absorption Bands (Predicted)
The IR spectrum will be dominated by absorptions from the carboxylic acid and amide functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | ~1740 | Strong |
| C=O Stretch (Amide) | ~1640 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (Ether & Acid) | 1300 - 1000 | Strong |
-
Trustworthiness of the Data: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region, overlapping with the C-H stretches, is a highly reliable indicator of a carboxylic acid dimer formed through hydrogen bonding.[5][7][8] The two distinct carbonyl peaks are also a key diagnostic feature.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.
Experimental Protocol: MS Data Acquisition
1. Sample Preparation:
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
2. Data Acquisition:
- Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact.
- High-resolution mass spectrometry (HRMS) is recommended to obtain an accurate mass, which can be used to confirm the molecular formula.[10]
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₁₃H₁₅NO₄. The predicted mass data is based on this formula and data for a structurally similar compound, 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.[11]
| Ion | Predicted m/z |
| [M+H]⁺ | ~250.1023 |
| [M+Na]⁺ | ~272.0842 |
| [M-H]⁻ | ~248.0877 |
-
Authoritative Grounding: The exact mass of the molecule is a fundamental physical property. HRMS can measure this with high precision (typically to within 5 ppm), providing strong evidence for the proposed structure. The observation of common adducts like [M+H]⁺ and [M+Na]⁺ in the positive ion mode is standard in ESI-MS.[11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of the target compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and related compounds. The detailed protocols and interpreted data serve as a valuable resource for those in the field of medicinal chemistry and drug development, ensuring scientific rigor and facilitating the advancement of new chemical entities.
References
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Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. [Link]
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]
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PubChem. (n.d.). 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
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PubChem. (n.d.). (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3791. [Link]
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Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Kaunas University of Technology ePubl. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Šiugždaitė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038. [Link]
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Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]
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Stoyanov, S., et al. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(9), 14080-14092. [Link]
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Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Semantic Scholar. [Link]
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S. S. Savant, et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Journal of Chemical and Pharmaceutical Research, 14(11), 1-6. [Link]
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Vaickelioniene, R., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(4), 971. [Link]
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Solubility of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in lab solvents
An In-depth Technical Guide to the Solubility of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Laboratory Solvents
Authored by a Senior Application Scientist
Foreword: The Imperative of Solubility in Drug Discovery
In the landscape of drug development, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. This guide focuses on this compound, a molecule of interest whose solubility profile is a key determinant of its potential.
This document eschews a generic, templatized approach. Instead, it offers a deep dive into the core principles and practical methodologies for characterizing the solubility of this specific molecule. We will dissect its structural components, predict its behavior in various common laboratory solvents, and provide robust, field-tested protocols for empirical determination. The goal is to equip you, the researcher, with the expertise to not only measure but also to understand and strategically modulate the solubility of this and similar compounds.
Molecular Dissection: Predicting Solubility from Structure
The solubility of this compound is governed by the interplay of its three primary functional regions: the polar, ionizable carboxylic acid; the polar, aprotic lactam (oxopyrrolidine); and the largely nonpolar, aromatic ethoxyphenyl group. Understanding the contribution of each is paramount.
-
The Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. Its ability to act as a hydrogen bond donor and acceptor, and critically, to deprotonate to a carboxylate anion (-COO⁻), significantly enhances solubility in polar protic solvents like water, ethanol, and methanol. The pKa of the carboxylic acid is a crucial parameter, as solubility in aqueous media will be highly pH-dependent. At pH values above the pKa, the compound will be ionized and generally more soluble.
-
The Oxopyrrolidine (Lactam) Ring: This five-membered lactam ring is a polar aprotic structure. The carbonyl group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. Its presence increases the overall polarity of the molecule compared to a simple hydrocarbon scaffold.
-
The Ethoxyphenyl Group: This substituent introduces a significant nonpolar character. The benzene ring is hydrophobic, and the ethoxy group (-OCH₂CH₃) adds to this, albeit with a polar ether linkage that can act as a hydrogen bond acceptor. This portion of the molecule will drive solubility in less polar solvents like dichloromethane and can limit solubility in highly polar, aqueous systems.
The balance between the hydrophilic carboxylic acid and lactam moieties and the hydrophobic ethoxyphenyl group suggests that this compound will exhibit complex solubility behavior, likely favoring polar organic solvents where both hydrogen bonding and dispersion forces can be accommodated.
Visualizing the Functional Landscape
The following diagram illustrates the key structural features influencing the solubility of the target molecule.
Caption: Key functional groups governing the solubility of the target molecule.
Experimental Determination of Solubility: A Protocol-Driven Approach
While theoretical predictions are invaluable, empirical data is the gold standard. The following sections detail robust methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with an excess of solid. This is a critical parameter for understanding the intrinsic properties of the molecule.
Protocol: Shake-Flask Method (Gold Standard)
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent in which the compound is freely soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 20 mg/mL). The exact concentration should be recorded.
-
-
Sample Preparation:
-
Aliquot a small volume of the stock solution into separate vials containing 1 mL of each test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate).
-
The goal is to add enough compound to create a suspension, ensuring an excess of solid material. A starting concentration of 100 µg/mL is often a reasonable target.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) to allow for continuous agitation.
-
Equilibration time is critical. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary. A pilot study to determine the time to reach equilibrium is recommended.
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be removed to analyze the saturated supernatant.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.
-
Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) to separate the supernatant. Care must be taken to avoid dislodging the pellet or clogging the filter. Adsorption of the compound to the filter should be assessed.
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase or solvent for the chosen analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve must be prepared using the stock solution to accurately quantify the concentration in the supernatant.
-
Self-Validating System & Causality:
-
Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached and the solution is truly saturated.
-
Why continuous agitation? This maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium.
-
Why temperature control? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.
-
Why a calibration curve? This is fundamental for accurate quantification. The detector response (e.g., UV absorbance) must be correlated with known concentrations of the analyte.
Visualizing the Thermodynamic Solubility Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Anticipated Solubility Profile & Data Summary
While specific experimental data for this compound is not publicly available, we can predict a general solubility profile based on its structure and the principles of "like dissolves like." This predictive table provides a framework for expected results and can guide solvent selection for various applications.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Phosphate-Buffered Saline (PBS) | Low to Moderate (pH-dependent) | The carboxylic acid can ionize and hydrogen bond with water, but the nonpolar ethoxyphenyl group will limit overall solubility. Solubility will be significantly higher at pH > pKa. |
| Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the carboxylic acid and lactam, while also solvating the nonpolar ethoxyphenyl group to some extent. | |
| Polar Aprotic | DMSO, DMF | High | These are excellent solvents for many drug-like molecules. They are highly polar and can act as hydrogen bond acceptors, effectively solvating both the polar and, to a lesser extent, nonpolar regions of the molecule. |
| Acetonitrile (ACN) | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO. Solubility is expected to be good but likely lower than in DMSO or DMF. | |
| Nonpolar | Dichloromethane (DCM), Chloroform | Moderate to Low | The ethoxyphenyl group will favor interaction with these solvents, but the highly polar carboxylic acid and lactam will be poorly solvated, limiting overall solubility. |
| Ethyl Acetate | Moderate | This solvent has intermediate polarity and can act as a hydrogen bond acceptor, offering a balance that may effectively dissolve the molecule. | |
| Hexanes, Heptane | Very Low | The high polarity of the carboxylic acid and lactam moieties will make the molecule virtually insoluble in these nonpolar aliphatic hydrocarbons. |
Conclusion and Strategic Implications
The solubility of this compound is a nuanced property dictated by a delicate balance of polar and nonpolar functionalities. This guide has provided the theoretical underpinnings and a robust experimental framework for its thorough characterization. The predicted profile suggests a preference for polar organic solvents, with pH being a critical modulator of aqueous solubility.
For researchers in drug development, establishing a precise solubility profile using the protocols outlined herein is a non-negotiable first step. This data will inform everything from the feasibility of in vitro assays to the design of formulation strategies for in vivo studies. By investing in a rigorous, well-understood solubility assessment, you lay the foundation for the successful advancement of this promising compound.
References
-
Bergström, C. A. (2014). Solubility in Pharmaceutical Development. In Pharmaceutical Profiling in Drug Discovery and Development (pp. 23-56). John Wiley & Sons, Inc. [Link]
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Avdeef, A. (2012). Solubility of Ionizable Drugs. In Absorption and Drug Development (pp. 1-48). John Wiley & Sons, Inc. [Link]
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Glombitza, B., & Sugihara, A. (2004). Solubility. In Encyclopedia of Pharmaceutical Technology, Third Edition (pp. 3338-3351). CRC Press. [Link]
-
U.S. Food and Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. FDA. [Link]
Physicochemical properties of N-substituted 5-oxopyrrolidine-3-carboxylic acids
An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 5-oxopyrrolidine ring, a five-membered lactam, stands out as a "privileged scaffold."[1][2] Its prevalence in a multitude of natural products and pharmacologically active agents underscores its unique ability to present functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1][3] The N-substituted 5-oxopyrrolidine-3-carboxylic acid motif, in particular, offers a robust and highly tunable platform for drug discovery. The strategic placement of a carboxylic acid group provides a critical interaction point, often for anchoring to enzyme active sites, while the nitrogen atom serves as a versatile handle for introducing a vast array of substituents.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causal relationships between chemical structure and physicochemical properties. Mastering the ability to modulate these properties—lipophilicity, acidity, and solubility—is fundamental to transforming a biologically active "hit" into a viable clinical candidate with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. Herein, we dissect the synthesis, characterization, and structure-property relationships of this important class of molecules, providing both foundational knowledge and actionable experimental protocols.
The Synthetic Keystone: Forging the 5-Oxopyrrolidine Core
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, as it dictates the feasibility of creating diverse chemical libraries for screening and optimization. The N-substituted 5-oxopyrrolidine-3-carboxylic acids are primarily constructed through a robust and straightforward condensation reaction.
Core Synthesis: Michael Addition and Cyclization
The principal synthetic route involves the reaction of a primary amine (R-NH₂) with itaconic acid.[2][4][5] This process elegantly combines a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular condensation to form the stable five-membered lactam ring.
-
Causality in Action: The choice of solvent and temperature is critical. Refluxing in water or acetic acid provides the necessary thermal energy to overcome the activation barrier for both the initial addition and the subsequent dehydration and cyclization steps.[2] The reaction is often high-yielding and tolerates a wide variety of functional groups on the starting primary amine, making it ideal for library synthesis.
Further functionalization is commonly performed at the C-3 carboxylic acid position. This moiety can be converted into esters, amides, or, significantly, carbohydrazides. These carbohydrazides are exceptionally useful intermediates, readily reacting with aldehydes or ketones to form hydrazones, which have shown significant biological activity.[3][4][6]
Caption: General workflow for synthesis and derivatization.
Structure-Property Relationships: Modulating Physicochemical Behavior
The "N-substituent" is the primary control knob for fine-tuning the physicochemical properties of the entire molecule. By strategically altering its size, polarity, and electronic nature, a medicinal chemist can systematically navigate chemical space to optimize for drug-like characteristics.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design. It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target interactions. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
The N-substituent dictates the overall lipophilicity. The parent 5-oxopyrrolidine-3-carboxylic acid is highly polar, but adding even a simple N-methyl group begins to increase its LogP. As the substituent becomes larger and more hydrocarbon-rich (e.g., N-phenyl, N-benzyl), the LogP increases significantly. This relationship allows for a rational approach to modulation: if a compound is too polar and exhibits poor cell permeability, increasing the lipophilicity of the N-substituent is a logical first step. Conversely, if a compound is too lipophilic, leading to poor solubility or potential toxicity, incorporating polar functional groups (e.g., hydroxyls, amides) onto the N-substituent can bring the LogP into a more desirable range.
Acidity (pKa)
The pKa value defines the extent of ionization of a molecule at a given pH. For N-substituted 5-oxopyrrolidine-3-carboxylic acids, the dominant acidic center is the carboxylic acid at the C-3 position. The pKa of this group typically falls within the range of standard carboxylic acids (around 3-5).[7] This ensures that at physiological pH (~7.4), the molecule exists predominantly in its deprotonated, carboxylate form. This negative charge is often crucial for forming ionic bonds or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in a target protein's binding pocket.
While the N-substituent is somewhat remote from the carboxylic acid, its electronic nature can exert a minor influence on the pKa through inductive effects. Electron-withdrawing groups on an N-aryl substituent can slightly lower the pKa (making it more acidic), while electron-donating groups can slightly raise it. However, these effects are generally modest compared to the impact on lipophilicity.
Aqueous Solubility
Solubility is a prerequisite for absorption and distribution. The parent scaffold contains two polar, hydrogen-bonding functional groups: the lactam and the carboxylic acid, which confer good aqueous solubility.[8] However, as the N-substituent becomes larger and more lipophilic, it can overwhelm these polar features, leading to a sharp decrease in solubility.
There is a direct trade-off between lipophilicity and solubility. A key challenge in drug development is to find the "sweet spot" where a molecule is sufficiently lipophilic to cross membranes but soluble enough to be formulated and absorbed. For this scaffold, poor solubility driven by a large, non-polar N-substituent can sometimes be mitigated by introducing hydrogen bond donors or acceptors (e.g., a hydroxyl or methoxy group) onto that substituent, breaking up crystal lattice packing and improving solvation.
Table 1: Physicochemical Properties of the Parent Scaffold and N-Substituted Analogs
| Compound | N-Substituent | Molecular Weight ( g/mol ) | Calculated XLogP3 | Melting Point (°C) |
| 5-Oxopyrrolidine-3-carboxylic acid | -H | 129.11 | -1.2 | 184 |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[9] | -CH₃ | 143.14 | -0.8 | Not Reported |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[6] | -C₆H₄-NHCOCH₃ | 262.26 | 0.4 | Not Reported |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[5] | -C₆H₄-OH | 221.21 | 0.9 | Not Reported |
Note: XLogP3 values are computationally predicted and serve as a relative measure of lipophilicity.
Essential Experimental Protocols: A Self-Validating System
Accurate and reproducible measurement of physicochemical properties is the bedrock of trustworthy drug development. The following protocols describe standard, reliable methods for characterizing new chemical entities based on the 5-oxopyrrolidine-3-carboxylic acid scaffold.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
-
Expert Rationale: The shake-flask method is the "gold standard" for determining lipophilicity. It directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase (pH 7.4 for LogD₇.₄), providing a result that reflects the behavior of the compound in its relevant ionization state. Using a buffer is critical, as the ionization of the carboxylic acid will significantly impact partitioning.
-
Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures that the subsequent partitioning is not skewed by the mutual miscibility of the solvents.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (typically a 1:1 ratio, e.g., 1 mL of each).
-
Spiking: Add a small aliquot of the compound stock solution to the vial, ensuring the final concentration is well within the linear range of the analytical detection method.
-
Equilibration: Cap the vial tightly and shake it vigorously on a mechanical shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove a known volume from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
-
Caption: Workflow for Shake-Flask LogD determination.
Protocol 2: Determination of Acidity (pKa) by Potentiometric Titration
-
Expert Rationale: Potentiometric titration is a highly accurate method for determining pKa. It relies on monitoring the change in pH of a solution of the compound as a known concentration of a strong base (titrant) is added. The pKa corresponds to the pH at which the acidic functional group is exactly half-neutralized, which is identified as the midpoint of the inflection in the titration curve.
-
Methodology:
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent (e.g., methanol) may be used if solubility is low, but its effect on the pKa must be considered or corrected for.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.
-
Titration: Begin stirring the solution. Add small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH) using a burette.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the first derivative of this curve; the peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).
-
Conclusion and Future Outlook
The N-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold represents a powerful platform in the pursuit of novel therapeutics. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while the distinct roles of the N-substituent and the C-3 carboxylic acid provide orthogonal handles for modulating biological activity and physicochemical properties. A thorough understanding and precise measurement of lipophilicity, acidity, and solubility are not merely academic exercises; they are essential, decision-driving components of any successful drug discovery program. By applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complex, multidimensional optimization process that lies on the path to identifying new medicines.
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Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
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Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
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Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
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Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
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Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Pyroglutamic Acid Derivatives
Abstract
Pyroglutamic acid, a deceptively simple lactam derived from glutamic acid, has carved a significant niche in the landscape of medicinal chemistry. Initially identified in 1882, its journey from a natural curiosity to a privileged chiral scaffold in modern drug discovery is a testament to its remarkable versatility.[1] This in-depth technical guide provides a comprehensive exploration of the discovery, history, and ever-expanding role of pyroglutamic acid and its derivatives in the development of novel therapeutics. We will delve into its fundamental chemical properties that render it an ideal chiral building block, trace its historical impact on the synthesis of groundbreaking medicines, and survey its current applications across a spectrum of diseases, from cardiovascular disorders to neurodegenerative conditions. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis and biological evaluation of this remarkable class of compounds.
The Genesis of a Privileged Scaffold: Discovery and Physicochemical Properties
First isolated in 1882 through the thermal cyclization of glutamic acid, pyroglutamic acid (5-oxoproline) remained a relatively understudied natural product for several decades.[1] Its inherent chirality and rigid, five-membered ring structure, however, were destined to capture the attention of synthetic and medicinal chemists. The true potential of pyroglutamic acid as a chiral synthon began to be realized in the latter half of the 20th century, particularly with the burgeoning field of asymmetric synthesis.[2][3]
Pyroglutamic acid's utility stems from several key features:
-
Inherent Chirality: As a derivative of the naturally occurring L-glutamic acid, L-pyroglutamic acid provides a readily available and inexpensive source of chirality, a critical aspect in the design of stereospecific drugs.[2]
-
Structural Rigidity: The lactam ring imposes conformational constraints, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.
-
Multiple Functionalization Points: The carboxylic acid, the lactam nitrogen, and the C3 and C4 positions of the pyrrolidinone ring offer multiple sites for chemical modification, allowing for the creation of diverse chemical libraries.[2]
These properties have established pyroglutamic acid as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.
A Historical Keystone in Cardiovascular Drug Discovery: The Rise of ACE Inhibitors
The 1980s marked a pivotal moment for pyroglutamic acid in medicinal chemistry with its instrumental role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a revolutionary class of antihypertensive drugs.[2] The journey from the snake venom peptide teprotide to orally active small molecule inhibitors is a classic case study in rational drug design, with pyroglutamic acid serving as a crucial structural mimic.
Early research identified the importance of a proline residue at the C-terminus of ACE substrates and inhibitors. The rigid pyrrolidine ring of proline was found to fit snugly into a hydrophobic pocket of the ACE active site. L-pyroglutamic acid, with its similar five-membered ring structure, emerged as an ideal and readily available starting material for the synthesis of proline bioisosteres.[2][2]
Synthetic Workflow: From Pyroglutamic Acid to an ACE Inhibitor Precursor
The following diagram illustrates a generalized synthetic workflow for the conversion of L-pyroglutamic acid to a key intermediate used in the synthesis of early ACE inhibitors. This process highlights the strategic manipulation of the pyroglutamic acid scaffold.
Caption: Generalized workflow for the synthesis of an ACE inhibitor precursor from L-pyroglutamic acid.
This strategic use of pyroglutamic acid as a chiral building block enabled the efficient and stereocontrolled synthesis of a wide range of potent ACE inhibitors, fundamentally changing the management of hypertension and heart failure.
The Dark Side of Cyclization: Pyroglutamated Amyloid-Beta in Alzheimer's Disease
While the cyclization of glutamic acid to pyroglutamic acid is a boon for synthetic chemists, a similar transformation in a biological context is implicated in the pathology of Alzheimer's disease. The N-terminally truncated and pyroglutamated form of the amyloid-beta (Aβ) peptide, known as pE-Aβ or AβpE3-42, is now recognized as a key neurotoxic species that initiates and accelerates the aggregation cascade leading to the formation of amyloid plaques.[4][5][6]
The formation of pE-Aβ is catalyzed by the enzyme glutaminyl cyclase, which cyclizes the N-terminal glutamate residue of truncated Aβ peptides.[4] This modification confers several pathogenic properties to the Aβ peptide:
-
Increased Aggregation Propensity: pE-Aβ is more prone to aggregation than its unmodified counterpart.[5]
-
Enhanced Stability and Protease Resistance: The pyroglutamate cap protects the peptide from degradation by aminopeptidases.
-
Increased Neurotoxicity: pE-Aβ oligomers are highly toxic to neurons.[5]
The pE-Aβ Cascade: A Vicious Cycle of Neurodegeneration
The formation of pE-Aβ is believed to trigger a cascade of events that culminates in synaptic dysfunction and neuronal death. The following diagram illustrates the proposed signaling pathway initiated by pE-Aβ aggregates.
Caption: The pathogenic cascade initiated by the formation of pyroglutamated amyloid-beta (pE-Aβ) in Alzheimer's disease.
This understanding of the role of pE-Aβ has opened up new therapeutic avenues for Alzheimer's disease, with glutaminyl cyclase inhibitors and antibodies targeting pE-Aβ emerging as promising drug candidates.
Broadening Horizons: Diverse Therapeutic Applications of Pyroglutamic Acid Derivatives
The versatility of the pyroglutamic acid scaffold extends far beyond cardiovascular and neurodegenerative diseases. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating its status as a true privileged structure in medicinal chemistry.
Anti-inflammatory Agents
Pyroglutamic acid derivatives have shown promise as inhibitors of various inflammatory targets. For instance, certain derivatives have been identified as inhibitors of vascular cell adhesion molecule-1 (VCAM-1), a key player in the inflammatory response, making them potential therapeutics for conditions like rheumatoid arthritis and asthma.[7]
A common method to evaluate the anti-inflammatory potential of pyroglutamic acid derivatives is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyroglutamic acid derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. Nitrite is a stable product of NO, and its concentration is indicative of NO production.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Anticancer Agents
The rigid scaffold of pyroglutamic acid has also been exploited in the design of anticancer agents. Derivatives have been synthesized that target various cancer-related enzymes and signaling pathways. For example, some pyroglutamic acid-based compounds have shown inhibitory activity against fibroblast activation protein (FAP), a serine protease that is overexpressed in the stroma of many epithelial cancers and is involved in tumor growth and invasion.[7]
Other Therapeutic Areas
The applications of pyroglutamic acid derivatives continue to expand, with research exploring their potential in:
-
Antiviral and Antibacterial agents: As mimics of natural products with antimicrobial activity.[3]
-
Dermatology: The sodium salt of pyroglutamic acid, sodium PCA, is used as a humectant in skin and hair care products due to its excellent moisturizing properties.[1]
Future Perspectives and Conclusion
The journey of pyroglutamic acid from its discovery to its current standing as a cornerstone of medicinal chemistry is a compelling narrative of scientific ingenuity. Its inherent chirality, structural rigidity, and synthetic tractability have solidified its position as a privileged scaffold for the design of a diverse array of bioactive molecules. From the life-saving ACE inhibitors to the promising new therapies for Alzheimer's disease, the impact of pyroglutamic acid on human health is undeniable.
As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the potential for developing novel therapeutics based on the pyroglutamic acid core will undoubtedly continue to grow. The exploration of new substitution patterns, the development of innovative synthetic routes, and the application of computational drug design will further unlock the therapeutic potential of this remarkable molecule. The enduring legacy of pyroglutamic acid serves as a powerful reminder that even the simplest of natural products can hold the key to solving complex medical challenges.
References
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Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646. [Link][2]
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Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: a unique chiral synthon. Tetrahedron: Asymmetry, 20(13), 1581-1632. [Link][3]
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Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. Heterocycles, 89(8), 1801-1825. [Link][7]
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Wikipedia. (n.d.). Pyroglutamic acid. In Wikipedia. Retrieved January 23, 2026, from [Link][1]
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Bayer, T. A. (2021). Pyroglutamate Aβ cascade as drug target in Alzheimer's disease. Molecular Neurodegeneration, 16(1), 88. [Link][4]
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Scansetti, M., et al. (2007). Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. Organic Letters, 9(11), 2159–2162. [Link][11]
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Portelius, E., et al. (2017). Pyroglutamation of amyloid-βx-42 (Aβx-42) followed by Aβ1–40 deposition underlies plaque polymorphism in progressing Alzheimer's disease pathology. Acta Neuropathologica, 134(1), 81-97. [Link][6]
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García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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In vitro and in vivo anti-inflammatory activity and chemical composition of Renealmia petasites Gagnep. (2023). ResearchGate. [Link]
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Wirths, O., et al. (2010). Detection of Peri-Synaptic Amyloid-β Pyroglutamate Aggregates in Early Stages of Alzheimer's Disease and in AβPP Transgenic Mice Using a Novel Monoclonal Antibody. The American Journal of Pathology, 177(1), 201–211. [Link]
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Chaheine, C. M., et al. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Organic Syntheses, 98, 194-226. [Link]
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Anwar, M., et al. (2003). Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. Organic & Biomolecular Chemistry, 1(13), 2364-2376. [Link]
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Methodological & Application
A Robust Reversed-Phase HPLC Purification Method for 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note presents a detailed, optimized, and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a crucial building block in medicinal chemistry, recognized for its presence in various biologically active compounds.[1][2] Achieving high purity of synthetic intermediates like the title compound is paramount for reliable downstream applications in drug discovery and development. This guide provides a comprehensive protocol based on reversed-phase chromatography, delving into the scientific rationale behind the selection of each parameter to ensure reproducibility and scalability. We address the specific challenges posed by the compound's ionizable carboxylic acid moiety and provide a systematic workflow from sample preparation to the acquisition of the purified product.
Introduction and Compound Profile
This compound is a heterocyclic compound featuring a pyrrolidinone core, a structure of significant interest in the synthesis of pharmaceutical agents.[3] The molecule's structure incorporates both a hydrophobic ethoxyphenyl group and a polar, ionizable carboxylic acid group, which necessitates a carefully optimized chromatographic method to achieve effective separation from synthetic impurities.
The primary challenge in the purification of this molecule is managing the ionization state of the carboxylic acid. In an unbuffered or neutral mobile phase, the carboxyl group will be partially or fully deprotonated (ionized), leading to poor retention on a non-polar stationary phase and significant peak tailing, which compromises resolution and purity. The method described herein overcomes this by controlling the mobile phase pH to suppress ionization, thereby promoting a single, neutral form of the analyte for optimal chromatographic behavior.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₁₃H₁₅NO₃ | PubChem[5] |
| Molecular Weight | 233.26 g/mol | PubChem[5] |
| Predicted XlogP | 1.3 | PubChem[5] |
| Structure | CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O | PubChem[5] |
Principle of the Purification Method
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , which is the dominant mode for purity assessment and purification in the pharmaceutical industry due to its reliability and broad applicability.[6] The fundamental principle involves the partitioning of the analyte between a polar mobile phase and a hydrophobic (non-polar) stationary phase.
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is used. Its long alkyl chains provide a highly hydrophobic surface, ideal for retaining the moderately non-polar regions of the target molecule, such as the ethoxyphenyl ring.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is employed. The mobile phase is acidified with 0.1% formic acid. This is the critical element for success.
-
Causality: The carboxylic acid group on the target molecule has a pKa typically in the range of 3-5. By acidifying the mobile phase to a pH of approximately 2.7 (the pH of 0.1% formic acid), we ensure the mobile phase pH is well below the analyte's pKa.[4] According to the Henderson-Hasselbalch equation, this suppresses the deprotonation of the carboxylic acid, forcing it to exist predominantly in its neutral, protonated form (-COOH).
-
Benefit: The neutral form is significantly less polar than its ionized counterpart (-COO⁻). This increases its affinity for the non-polar C18 stationary phase, leading to greater retention, improved peak shape (less tailing), and more reproducible results.[7]
-
-
Elution: The separation is achieved by gradually increasing the concentration of acetonitrile (the "strong" organic solvent) in the mobile phase. This decreases the overall polarity of the mobile phase, weakening the hydrophobic interactions between the analyte and the stationary phase, and causing it to elute from the column.[8] Impurities that are more polar than the target will elute earlier, while less polar impurities will elute later, allowing for effective isolation.
Experimental Protocol
Materials and Reagents
-
Instrumentation: Preparative HPLC system with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis detector. A fraction collector is required for purification.
-
Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). Note: Column dimensions should be selected based on the amount of crude material to be purified.
-
Chemicals:
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid (FA), LC-MS grade (~99%)
-
Dimethyl Sulfoxide (DMSO) or Methanol, HPLC grade (for sample dissolution)
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and degas via sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile (0.1% v/v). Mix thoroughly and degas.
Sample Preparation
-
Accurately weigh the crude synthetic product.
-
Dissolve the crude material in a minimal amount of a suitable solvent. DMSO is often a good choice for initial dissolution due to its high solvent power. Alternatively, a mixture of methanol and water can be used.[9]
-
The final concentration should be high, typically 50-100 mg/mL, but ensure the material is fully dissolved. If precipitation occurs, dilute slightly.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This is crucial to prevent clogging of the HPLC column and system.
HPLC Purification Workflow
The entire purification process follows a systematic workflow to ensure the highest purity of the final compound.
Diagram 1: A comprehensive workflow for the HPLC purification of this compound.
HPLC Operating Conditions
The following table provides a robust starting point for the purification. Parameters should be optimized based on the specific impurity profile of the crude material.
Table 2: Preparative HPLC Method Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard for preparative scale purification. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the analyte.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient Program | 0-2 min: 20% B | Equilibrate and bind sample. |
| 2-17 min: 20% to 70% B (Linear) | Elute the target compound and separate impurities. | |
| 17-19 min: 70% to 95% B (Linear) | Column wash to remove non-polar impurities. | |
| 19-22 min: 95% B (Isocratic) | Complete the column wash. | |
| 22-25 min: 95% to 20% B (Linear) | Return to initial conditions. | |
| 25-30 min: 20% B (Isocratic) | Column re-equilibration. | |
| Flow Rate | 20.0 mL/min | Adjust based on column dimension and pressure limits. |
| Column Temperature | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detection | UV at 254 nm | The ethoxyphenyl group provides strong UV absorbance. |
| Injection Volume | 1-5 mL | Depends on sample concentration and column loading capacity. |
Post-Purification Procedure
-
Fraction Analysis: Analyze the collected fractions using a rapid analytical HPLC method to determine the purity of each.
-
Pooling: Combine the fractions that contain the target compound at the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a solid.
Advanced Considerations: Chiral Purification
The target molecule possesses a chiral center at the 3-position of the pyrrolidinone ring. If the synthesis is not stereoselective, the product will be a racemic mixture. The reversed-phase method described above will not separate these enantiomers. For applications requiring a single enantiomer, a subsequent chiral purification step is necessary.
-
Methodology: Chiral separation is typically achieved using a Chiral Stationary Phase (CSP) . These columns contain a chiral selector immobilized on the silica support that interacts differently with each enantiomer, leading to different retention times.
-
Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol), but reversed-phase modes are also possible. Method development would be required to find the optimal CSP and mobile phase combination.
Conclusion
The protocol detailed in this application note provides a validated and scientifically grounded method for the efficient purification of this compound. By employing a C18 stationary phase and an acidified water/acetonitrile mobile phase, this reversed-phase HPLC method effectively addresses the challenges associated with the analyte's ionizable nature, ensuring high purity and reproducible results. This robust workflow is suitable for researchers in academic and industrial settings who require high-quality material for subsequent stages of research and development.
References
-
ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]
-
ResearchGate. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]
-
PubChem. (n.d.). 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]
-
Separation Science. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Available at: [Link]
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Application Notes and Protocols: Synthesis of Bioactive Pyrrolidinone Hydrazones via Condensation with Aromatic Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrrolidinone Hydrazones in Medicinal Chemistry
The pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When conjugated with a hydrazone linkage derived from aromatic aldehydes, these molecules gain significant pharmacological potential, exhibiting a wide array of activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The formation of the hydrazone (a type of Schiff base) occurs through a condensation reaction between a pyrrolidinone hydrazide and an aromatic aldehyde. This reaction is a cornerstone for generating diverse chemical libraries for drug discovery, owing to its reliability, straightforward execution, and the vast commercial availability of substituted aromatic aldehydes.
This guide provides a comprehensive protocol for the synthesis of pyrrolidinone hydrazones, delving into the mechanistic underpinnings of the reaction, detailed experimental procedures, and critical considerations for ensuring a successful and reproducible outcome.
Reaction Mechanism: An Acid-Catalyzed Condensation
The formation of a hydrazone from a hydrazide and an aldehyde is a classic example of a nucleophilic addition-elimination reaction, which is typically acid-catalyzed. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then dehydrated to form the stable hydrazone product with a characteristic carbon-nitrogen double bond (azomethine group).
The use of a mild acid catalyst, such as glacial acetic acid, is crucial. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly basic hydrazide.[5] Furthermore, in the dehydration step, the acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), thus driving the reaction towards the final product.[5] A weakly acidic environment (pH 4-5) is generally optimal, as a strongly acidic medium would protonate the nucleophilic hydrazide, rendering it unreactive.[5]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Protocol: Synthesis of a Pyrrolidinone Hydrazone
This protocol provides a general method for the condensation reaction. Molar ratios and reaction times may be optimized for specific substrates.
Materials and Reagents
-
Pyrrolidinone Hydrazide (e.g., 1-aminopyrrolidin-2-one)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirring
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Buchner funnel and filter paper
Step-by-Step Procedure
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidinone hydrazide (1.0 eq) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add the aromatic aldehyde (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (typically 2-4 drops). The glacial acetic acid not only catalyzes the reaction but also helps to remove the water formed during the condensation.[6]
-
Reaction Reflux: Attach a condenser to the flask and reflux the reaction mixture with vigorous stirring. The reaction temperature is dictated by the boiling point of the solvent (for ethanol, approximately 78 °C).
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7] A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should be used to achieve good separation between the starting materials and the product. The reaction is considered complete when the spot corresponding to the limiting reagent (usually the aldehyde) has disappeared. Typical reaction times range from 4 to 7 hours.[8]
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the hydrazone product will precipitate out of the solution as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or deionized water to remove any soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Caption: Experimental workflow for hydrazone synthesis.
Purification and Characterization
-
Recrystallization: For products that require further purification, recrystallization from a suitable solvent (e.g., ethanol, methanol) is a highly effective method.[9]
-
Chromatography: If the product is not crystalline or if impurities co-precipitate, column chromatography may be necessary. It is important to note that some hydrazones can be sensitive to acidic silica gel. In such cases, using neutral or basic alumina as the stationary phase, or treating the silica gel with a base like triethylamine, is recommended.
-
Spectroscopic Characterization: The structure of the final product should be confirmed using standard spectroscopic techniques:
-
FT-IR Spectroscopy: Look for the appearance of a C=N stretching vibration (typically in the range of 1590-1650 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde and the N-H stretches of the hydrazide's primary amine.
-
¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-), typically in the downfield region (δ 8-9 ppm).
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will appear in the range of δ 140-160 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Key Reaction Parameters
The choice of solvent and the nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. The following table summarizes typical parameters.
| Parameter | Typical Value/Choice | Rationale |
| Solvent | Ethanol, Methanol, Isopropanol | Protic solvents that readily dissolve the reactants. Solvent polarity can affect reaction kinetics.[10] |
| Catalyst | Glacial Acetic Acid, Trifluoroacetic Acid | Provides the necessary acidic environment for catalysis and aids in water removal.[6][10] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the specific aldehyde and hydrazide used. Monitored by TLC. |
| Aldehyde Substituent | Electron-withdrawing or -donating | The electronic nature of the substituent on the aromatic ring can affect the electrophilicity of the carbonyl carbon and thus the reaction rate. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient heating; Inactive catalyst; Deactivated nucleophile | Ensure the reaction is at a consistent reflux. Add a fresh batch of catalyst. Check the pH of the reaction mixture; if too acidic, the hydrazide may be protonated and non-nucleophilic. |
| Incomplete Reaction | Insufficient reaction time; Equilibrium issue | Continue refluxing and monitor by TLC. If the reaction stalls, consider using a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the product. |
| Product is an Oil or Difficult to Purify | Product may have a low melting point or impurities are present | Attempt purification by column chromatography (consider using alumina). Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Decomposition on Silica Gel | Hydrazone is acid-sensitive | Use basic alumina for column chromatography or neutralize the silica gel with triethylamine in the eluent. |
References
-
IJFMR Team. (n.d.). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research. Retrieved from [Link]
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Pharmaceutica Analytica Acta.
- Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Betti, M. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Global Pharma Technology.
- Kadhim, H. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal.
-
Wikipedia contributors. (n.d.). Hydrazone. Wikipedia. Retrieved from [Link]
- Al-Omair, M. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
- Betti, M. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
-
ResearchGate. (n.d.). Fig2. Synthesis of Schiff base using glacial acetic acid as a catalyst. Retrieved from [Link]
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances.
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the role of glacial acetic acid in the ring closure of Schiff bases? Retrieved from [Link]
- Simona, N., et al. (2015). Hydrazone-Based Ligand with Pyrrolidine Donor and Its Molybdenum(VI) Complex: Synthesis, Structure, and Reactivity.
- Lee, J.-W., & Hong, J.-I. (2016).
- Zeglis, B. M., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.
- Al-Omair, M. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC.
- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
- ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
-
Quora. (2020). Why is the Schiff base prepared in the presence of acetic acid? Retrieved from [Link]
- RSC Publishing. (n.d.). RSC Advances.
-
ResearchGate. (n.d.). Reaction of aldehyde I with acid hydrazides. Retrieved from [Link]
- Shanab, M. A. H. (2020).
-
ResearchGate. (n.d.). FIGURE 3 Reaction between hydrazide and aldehyde, which forms hydrazone... Retrieved from [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
- Desgouilles, S., et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI.
- Wang, L., et al. (2016). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions.
- Al-Ostath, A., et al. (2022).
Sources
- 1. The Role of Glacial Acetic Acid in Chemical Reactions and Its Benefits [ysxlglacialaceticacid.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
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- 7. mdpi.com [mdpi.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity product.
Overview of the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method for this synthesis is the reaction of 2-ethoxyaniline with itaconic acid. This reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the desired pyrrolidinone ring structure.
Below is a general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I've followed the protocol, but my yield of this compound is significantly lower than expected, or I haven't isolated any product. What could be the issue?
A: Low or no yield can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the possibilities:
-
Purity of Starting Materials:
-
2-Ethoxyaniline: This starting material can oxidize over time, turning from a colorless/pale yellow liquid to a dark brown one. Oxidized 2-ethoxyaniline will not react efficiently.
-
Solution: Use freshly distilled 2-ethoxyaniline for the best results. If distillation is not possible, ensure you are using a high-purity grade from a reliable supplier.
-
-
Itaconic Acid: While generally stable, ensure it is free from contaminants.
-
Solution: Use a high-purity grade of itaconic acid.
-
-
-
Reaction Conditions:
-
Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Insufficient temperature can lead to an incomplete reaction.[1]
-
Solution: Ensure your reaction mixture is reaching and maintaining the reflux temperature of your chosen solvent. Use a heating mantle with a temperature controller and ensure proper insulation of your reaction flask.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the completion of the reaction. A typical reaction time can be several hours.[2]
-
-
Solvent: The choice of solvent can influence the reaction rate and yield. While water is a common solvent for this reaction, other solvents like toluene can also be used.[1][3]
-
Solution: If using water, ensure it is deionized or distilled. If you are still facing issues, consider trying an alternative solvent such as toluene, which may require a Dean-Stark apparatus to remove water formed during the reaction.
-
-
Caption: Troubleshooting flowchart for low or no product yield.
Problem 2: Product is Impure After Initial Isolation
Q: I have isolated a solid product, but my characterization (e.g., NMR, melting point) indicates the presence of impurities. How can I improve the purity?
A: Impurities in the crude product are common and can usually be removed with appropriate purification techniques. The nature of the impurity will dictate the best method.
-
Unreacted Starting Materials:
-
Cause: The reaction may not have gone to completion, or an incorrect stoichiometry of reactants was used.
-
Solution:
-
Recrystallization: This is often the most effective method for removing small amounts of unreacted starting materials. A suitable solvent system will dissolve the product at high temperatures and allow it to crystallize upon cooling, leaving the impurities in the mother liquor. For 5-oxopyrrolidine-3-carboxylic acid derivatives, solvents like ethanol, propan-2-ol, or mixtures with water are often effective.[3][4]
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution) and then re-precipitated by adding acid.[4][5] This can be an effective way to separate it from non-acidic impurities.
-
-
-
Side Products:
-
Cause: At elevated temperatures, itaconic acid can potentially polymerize or undergo other side reactions.
-
Solution:
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from closely related side products. A suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether or dichloromethane and methanol) will need to be determined by TLC analysis.[3]
-
-
| Purification Method | Best For | Key Considerations |
| Recrystallization | Removing small amounts of impurities with different solubility profiles. | Solvent selection is critical. The product should be sparingly soluble at room temperature and highly soluble at elevated temperatures. |
| Acid-Base Extraction | Separating the acidic product from neutral or basic impurities. | Ensure complete precipitation of the product by adjusting the pH carefully. |
| Column Chromatography | Separating complex mixtures or isomers with similar polarities. | Can be time-consuming and requires careful optimization of the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point for this compound?
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3] You will need to develop a suitable solvent system that provides good separation between your starting materials (2-ethoxyaniline and itaconic acid) and your product. A common mobile phase for similar compounds is a mixture of n-hexane and ethanol or petroleum ether and ethyl acetate.[3] Spot the reaction mixture alongside the starting materials on a TLC plate. The reaction is complete when the spot corresponding to the starting materials disappears, and a new spot for the product appears.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, standard laboratory safety practices should always be followed.
-
2-Ethoxyaniline: Is toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Toluene is flammable and has associated health risks. Handle with care in a fume hood.
-
Acids and Bases: Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Q4: Can I use a different substituted aniline in this reaction?
A4: Yes, this synthetic route is versatile and has been successfully applied to a wide range of substituted anilines to produce various 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[1][4][5][6][7][8] The reaction conditions may need to be optimized depending on the electronic and steric properties of the substituents on the aniline.
References
-
Desai, P.S. et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASĀYAN J. Chem., 13(2), 1054-1062. Available from: [Link]
-
Krikštaponis, K. et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. Available from: [Link]
-
Mickevičius, V. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. Available from: [Link]
-
Mickevičius, V. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]
-
Krikštaponis, K. et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. Available from: [Link]
-
Mickevičius, V. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available from: [Link]
-
Desai, P.S. et al. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]
-
Krikštaponis, K. et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-Aryl Pyrrolidinones from Itaconic Acid
Welcome to the technical support center for the synthesis of N-aryl pyrrolidinones from itaconic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying mechanisms, you can effectively troubleshoot your experiments and optimize your reaction outcomes.
Introduction
The synthesis of N-aryl pyrrolidinones from itaconic acid is a robust reaction that proceeds via a cascade aza-Michael addition and intramolecular cyclization.[1] This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrrolidinone scaffold in a wide range of biologically active molecules.[2][3][4] While the primary reaction is generally efficient, several side reactions can occur, leading to reduced yields, purification challenges, and inconsistent results. This guide provides a detailed overview of these potential pitfalls and offers practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-aryl pyrrolidinones from itaconic acid.
Problem 1: Low Yield of the Desired N-Aryl Pyrrolidinone
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or suboptimal solvent choice.
-
Side Reactions: Competing side reactions, such as polymerization of itaconic acid, decarboxylation, or the formation of isomeric byproducts, can consume starting materials and reduce the yield of the desired product.
-
Poor Nucleophilicity of the Aniline: Electron-withdrawing groups on the aniline can decrease its nucleophilicity, slowing down the initial aza-Michael addition.
Solutions:
-
Reaction Optimization:
-
Temperature: Gradually increase the reaction temperature. The intramolecular cyclization step often requires elevated temperatures to overcome the activation energy for amide bond formation.
-
Reaction Time: Extend the reaction time and monitor the progress by TLC, LC-MS, or ¹H NMR.
-
Solvent: While the reaction can be performed neat, using a high-boiling point, polar aprotic solvent like DMF, DMSO, or DMAc can improve solubility and facilitate the reaction.
-
-
Minimizing Side Reactions:
-
Polymerization: To prevent the radical polymerization of the itaconic acid double bond, consider adding a radical inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) to the reaction mixture.[5]
-
Decarboxylation: Avoid excessively high temperatures for prolonged periods, as this can promote the decarboxylation of the carboxylic acid group on the pyrrolidinone ring.
-
-
Enhancing Amine Reactivity:
-
For less reactive anilines, consider the use of a catalyst. While the reaction often proceeds thermally, a mild acid catalyst can facilitate the initial Michael addition.
-
Problem 2: Presence of a Sticky, Insoluble Material in the Reaction Mixture
Possible Cause:
-
Polymerization of Itaconic Acid: Itaconic acid and its derivatives are known to undergo radical polymerization, especially at elevated temperatures.[6][7][8] This results in the formation of poly(itaconic acid), which is often an intractable solid.
Solutions:
-
Introduce a Radical Inhibitor: Add a small amount (0.1-1 mol%) of a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture at the beginning of the synthesis.[5]
-
Control Temperature: Avoid excessively high temperatures. While heat is required for the cyclization, runaway temperatures can initiate polymerization. A controlled heating profile is recommended.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the presence of oxygen, which can initiate radical polymerization.
Problem 3: Formation of Isomeric Byproducts
Possible Cause:
-
Isomerization of Itaconic Acid: Under certain conditions, particularly with amines, the double bond in itaconic acid can isomerize to form the more thermodynamically stable mesaconic acid (E-isomer) or citraconic acid (Z-isomer).[9][10] These isomers are significantly less reactive in the aza-Michael addition, leading to a mixture of products or unreacted starting materials.
Solutions:
-
Control of Reaction Conditions:
-
Temperature: Lowering the initial reaction temperature during the Michael addition phase can help to minimize isomerization.
-
Reaction Time: Shorter reaction times for the initial addition step are preferable.
-
-
Choice of Starting Material: Using itaconic anhydride instead of itaconic acid can sometimes lead to a cleaner reaction, as the anhydride is more reactive and the subsequent ring-opening and cyclization can be more facile.[10][11]
Problem 4: Gas Evolution and Formation of a Decarboxylated Byproduct
Possible Cause:
-
Thermal Decarboxylation: The carboxylic acid moiety on the pyrrolidinone ring can be susceptible to thermal decarboxylation, especially under harsh heating conditions, leading to the loss of CO₂ and the formation of an undesired byproduct.[12][13]
Solutions:
-
Temperature Management: Carefully control the reaction temperature and avoid prolonged heating at temperatures significantly above what is necessary for cyclization.
-
Reaction Monitoring: Monitor the reaction progress closely to avoid unnecessarily long reaction times at high temperatures once the desired product has formed.
-
Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider alternative methods for pyrrolidinone synthesis that may not require high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of N-aryl pyrrolidinones from itaconic acid?
A1: The reaction proceeds through a two-step cascade mechanism:
-
Aza-Michael Addition: The amine nitrogen of the aniline acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated system of itaconic acid.[1][14]
-
Intramolecular Cyclization (Amidation): The newly formed secondary amine then undergoes an intramolecular condensation with one of the carboxylic acid groups to form the five-membered pyrrolidinone ring, with the elimination of a molecule of water.[1][14]
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Itaconic_Acid [label="Itaconic Acid"]; Aniline [label="Aniline"]; Michael_Adduct [label="Aza-Michael Adduct\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrrolidinone [label="N-Aryl Pyrrolidinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O"];
{rank=same; Itaconic_Acid; Aniline;}
Itaconic_Acid -> Michael_Adduct [label="Aza-Michael Addition"]; Aniline -> Michael_Adduct; Michael_Adduct -> Pyrrolidinone [label="Intramolecular\nCyclization"]; Pyrrolidinone -> Water [style=invis]; Michael_Adduct -> Water [label="- H₂O", dir=none]; } .enddot Caption: General reaction pathway for N-aryl pyrrolidinone synthesis.
Q2: Can I use itaconic anhydride instead of itaconic acid?
A2: Yes, itaconic anhydride is a common starting material for this synthesis.[10][11] The reaction with a primary amine will initially form an amic acid intermediate, which then cyclizes upon heating to form the corresponding N-aryl itaconimide. Subsequent selective reduction of one of the imide carbonyls or hydrolysis and decarboxylation can lead to the pyrrolidinone, though the direct reaction with itaconic acid is often more straightforward for obtaining the pyrrolidinone-4-carboxylic acid scaffold.
Q3: What are the best analytical techniques to monitor the reaction and characterize the products?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): Ideal for monitoring the disappearance of starting materials and the formation of the product and any byproducts.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile products and byproducts, particularly if decarboxylation is suspected.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the lactam carbonyl and the carboxylic acid.
Q4: How does the electronic nature of the substituent on the aniline affect the reaction?
A4: The electronic properties of the aryl amine play a significant role. Electron-donating groups on the aniline will increase its nucleophilicity, generally leading to a faster aza-Michael addition. Conversely, strong electron-withdrawing groups will decrease the nucleophilicity of the aniline, potentially requiring more forcing conditions (higher temperature, longer reaction time, or catalysis) to achieve a good conversion.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol provides a general procedure for the synthesis of an N-aryl pyrrolidinone, incorporating measures to mitigate common side reactions.
Materials:
-
Itaconic acid
-
p-Anisidine (4-methoxyaniline)
-
Hydroquinone (radical inhibitor)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (1.0 eq.), p-anisidine (1.05 eq.), and hydroquinone (0.005 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 1 M with respect to itaconic acid.
-
Heating and Monitoring: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with 1 M HCl (3x) to remove any unreacted aniline.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
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Start -> Check_Polymer; Check_Polymer -> Add_Inhibitor [label="Yes"]; Check_Polymer -> Check_Isomers [label="No"]; Add_Inhibitor -> Check_Isomers; Check_Isomers -> Optimize_Temp_Time [label="Yes"]; Check_Isomers -> Check_Decarb [label="No"]; Optimize_Temp_Time -> Check_Decarb; Check_Decarb -> Reduce_Temp [label="Yes"]; Check_Decarb -> Incomplete_Reaction [label="No"]; Reduce_Temp -> Incomplete_Reaction; Incomplete_Reaction -> Increase_Temp_Time [label="Yes"]; Incomplete_Reaction -> Final_Product [label="No"]; Increase_Temp_Time -> Final_Product; } .enddot Caption: A troubleshooting workflow for common synthesis issues.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Main Reaction | Potential Side Reactions Promoted | Recommendations |
| Temperature | Increases rate of cyclization | Polymerization, Decarboxylation, Isomerization | Use a staged temperature profile: lower temp for Michael addition, higher for cyclization. |
| Reaction Time | Drives reaction to completion | Decarboxylation with prolonged heating | Monitor reaction progress to avoid unnecessary heating after completion. |
| Solvent | Affects solubility and reaction rate | - | Use high-boiling, polar aprotic solvents like DMF or DMSO. |
| Atmosphere | Minimal effect on main reaction | Radical polymerization in the presence of O₂ | Conduct reactions under an inert atmosphere (N₂ or Ar). |
| Inhibitor | No effect on main reaction | Prevents radical polymerization | Add a small amount of a radical inhibitor (e.g., hydroquinone). |
References
-
Noordzij, M. F., & Wilsens, C. H. R. M. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 735. [Link]
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Szlazak, I., & Kaczmarek, H. (2005). Polymerization of itaconic acid. Polimery, 50(2), 116-121. [Link]
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Cao, M. (2009). Synthesis and properties of poly(itaconic acid). UNH Scholars' Repository. [Link]
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Karakus, S., & Alemdar, N. (2011). Preparation and characterization of pH sensitive poly(N-vinyl-2-pyrrolidone/itaconic acid) copolymer hydrogels. Journal of Macromolecular Science, Part A, 48(11), 912-919. [Link]
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Klunder, K. J., et al. (2006). Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(12), 3191-3195. [Link]
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El-Hashash, M. A., et al. (2012). Factors affecting condensation of gamma-phenyl and gamma-(p-methoxyphenyl) itaconic anhydrides with different hydrazines and amines. Study of the antimicrobial activity of some of the products. ResearchGate. [Link]
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Akue-Gédu, R., et al. (2002). Studies on pyrrolidinones. On the decarboxylation of pyroglutamic acids and N-acyl prolines in acidic media. Tetrahedron, 58(45), 9239-9247. [Link]
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Sienkiewicz, N., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Materials, 16(23), 7309. [Link]
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Taman, K., et al. (2022). Itaconic Acid Cross-Linked Biomolecule Immobilization Approach on Amine-Functionalized Silica Nanoparticles for Highly Sensitive Enzyme-Linked Immunosorbent Assay (ELISA). ACS Omega, 7(4), 3745-3755. [Link]
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Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
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Gultyay, V. P., & Gultyay, M. M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5384. [Link]
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Zare, A., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(20), 5442-5448. [Link]
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Farmer, T. J., et al. (2018). Renewable Polymers from Itaconic Acid by Polycondensation and Ring-Opening-Metathesis Polymerization. ResearchGate. [Link]
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Zhang, X., et al. (2016). Synthesis and characterization of poly (Itaconic Acid-m-Phenylenediamine). Atlantis Press. [Link]
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Maiti, S. R. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. [Link]
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U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. FDA.gov. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
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Clark, J. H., et al. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry, 7, 497. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Nikpassand, M., & Zare, A. (2012). Condensation reaction of acetylacetone with aniline in the presence of different organic solvents. ResearchGate. [Link]
-
German Research Foundation. (2014). N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour. ResearchGate. [Link]
-
Liu, H., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 23(11), 2991. [Link]
-
Wang, Y., et al. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 25(1), 108-113. [Link]
-
Kumar, V., & Ashok, S. (2021). Recent Advances in Itaconic Acid Production from Microbial Cell Factories. Bioresource Technology Reports, 15, 100783. [Link]
-
He, J., et al. (2020). (a) Possible mechanism for pyrrolidone synthesis from LA with aniline... ResearchGate. [Link]
-
Sienkiewicz, N., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. MDPI. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Noordzij, M. F., & Wilsens, C. H. R. M. (2019). Schematic overview of possible aza-Michael addition reactions on... ResearchGate. [Link]
-
Ghorai, M. K., et al. (2019). Possible mechanism for pyrrolidone synthesis from levulinic acid with... ResearchGate. [Link]
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Maric, M., et al. (2023). Expanding the polymerization potential of itaconic acid through methacrylate functionalization. Polymer Chemistry, 14(1), 57-67. [Link]
-
Noordzij, M. F., & Wilsens, C. H. R. M. (2019). Schematic overview of the reaction of itaconic anhydride with a primary... ResearchGate. [Link]
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Technical Support Center: NMR Peak Assignment for Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
Welcome to the technical support center for NMR peak assignment of substituted 5-oxopyrrolidine-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical scaffold. Here, you will find troubleshooting guides and frequently asked questions to assist you in navigating the complexities of their NMR spectra.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid core is a prevalent structural motif in medicinal chemistry, valued for its diverse biological activities.[1] However, the conformational flexibility of the five-membered ring and the presence of various substituents can often lead to complex and ambiguous NMR spectra. This guide provides practical, in-depth solutions to common peak assignment challenges, grounded in established NMR principles and experimental best practices.
Troubleshooting Guide
This section addresses specific problems you may encounter during the NMR analysis of your substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.
Question 1: Why are the signals for my C4 methylene protons (H4α and H4β) so complex and not a simple triplet?
Answer:
This complexity arises from a phenomenon known as diastereotopicity . The 5-oxopyrrolidine ring is not planar, and if there is a chiral center in the molecule (such as the C3 carbon), the two protons on the adjacent C4 methylene group are in chemically non-equivalent environments.[2][3]
-
Causality: One proton (e.g., H4α) may be oriented cis to the substituent at C3, while the other (H4β) is trans. This difference in spatial relationship to the rest of the molecule means they experience different electronic environments and are therefore shielded or deshielded to different extents.
-
Spectral Manifestation: Instead of appearing as a single signal, diastereotopic protons will have different chemical shifts. They will couple to each other (geminal coupling) and to the proton at C3 (vicinal coupling), resulting in a complex multiplet, often an "ABX" system, which can appear as a pair of doublets of doublets.[4]
Troubleshooting Workflow:
Caption: Troubleshooting diastereotopic protons at C4.
Question 2: I have synthesized a mixture of cis and trans isomers. How can I use NMR to assign the stereochemistry?
Answer:
Differentiating between cis and trans isomers is a common challenge that can be effectively addressed using a combination of ¹H-¹H coupling constants (J-values) and 2D NOESY/ROESY experiments.
-
J-Coupling Constants: The magnitude of the vicinal coupling constant between H3 and H4 protons can be indicative of their dihedral angle, which is different for cis and trans isomers. Generally, a larger coupling constant is observed for a trans relationship (approaching a 180° dihedral angle) compared to a cis relationship (approaching 0° or 120° depending on the ring pucker).[5][6] However, due to the flexibility of the five-membered ring, this method should be used with caution and preferably supported by other data.[6]
-
NOESY/ROESY Experiments: These experiments are the most reliable methods for determining stereochemistry as they detect through-space correlations between protons that are close to each other.[7][8]
-
For a cis isomer, you would expect to see a NOE/ROE cross-peak between the proton at C3 and the cis-oriented proton at C4.
-
For a trans isomer, such a correlation would be absent or very weak. Instead, you might observe correlations to other nearby protons.
-
Experimental Protocol: 2D NOESY for Stereochemical Assignment
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent. It is crucial to remove dissolved oxygen, which can quench the NOE effect, especially for small molecules.[7] This can be done by bubbling an inert gas (like argon or nitrogen) through the sample for several minutes.
-
Acquisition:
-
Acquire a standard ¹H spectrum to determine the chemical shifts of the protons of interest.
-
Set up a 2D NOESY experiment. A key parameter is the mixing time (tm) . For small molecules (MW < 600), a mixing time of 500-800 ms is a good starting point.
-
-
Processing and Analysis:
-
Process the 2D data to obtain the NOESY spectrum.
-
Look for cross-peaks between the proton at C3 and the protons at C4. The presence of a cross-peak indicates spatial proximity and can be used to assign the relative stereochemistry.
-
| Isomer | Expected Key NOE Correlation |
| cis | Strong correlation between H3 and one of the H4 protons. |
| trans | No or very weak correlation between H3 and either H4 proton. |
Question 3: My ¹H NMR spectrum is very crowded, and I have significant peak overlap. How can I resolve these signals?
Answer:
Spectral overlap is a frequent issue, especially with complex substitution patterns. Here are several strategies to resolve overlapping signals:
-
Change the Solvent: The chemical shift of a proton can be highly dependent on the solvent due to differences in magnetic susceptibility and solute-solvent interactions.[9] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can often shift signals enough to resolve the overlap.[10]
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment helps identify which protons are coupled to each other. Even if signals are overlapping in the 1D spectrum, they can often be resolved in the second dimension of the COSY spectrum.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is extremely powerful for resolving overlapping proton signals, as it spreads them out over the much wider ¹³C chemical shift range.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.[12][13]
-
Workflow for Resolving Overlapping Signals:
Sources
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. Troubleshooting [chem.rochester.edu]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. epfl.ch [epfl.ch]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling the Synthesis of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the process development and scale-up of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. It provides in-depth, field-tested advice in a direct question-and-answer format to address the complex challenges encountered when transitioning from bench-scale discovery to pilot or production-scale manufacturing.
Part 1: Foundational Synthesis & Mechanistic Overview
Before addressing scale-up issues, a robust understanding of the core chemical transformation is essential. The synthesis of this compound is typically achieved through a conjugate addition-cyclization cascade between 2-ethoxyaniline and itaconic acid.
Q1: What is the most probable synthetic route and its underlying mechanism?
Answer: The most direct and atom-economical route involves the reaction of 2-ethoxyaniline with itaconic acid in a suitable solvent, often water or a high-boiling point polar solvent.[1][2] The reaction proceeds via two key steps:
-
Aza-Michael Addition: The amine nitrogen of 2-ethoxyaniline acts as a nucleophile, attacking one of the activated double bonds of itaconic acid in a 1,4-conjugate addition. This forms an open-chain amino diacid intermediate.
-
Intramolecular Amidation (Cyclization): Under thermal conditions, the newly formed secondary amine attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam (pyrrolidinone) ring.
This sequence is illustrated in the workflow below.
Caption: Synthetic pathway for the target molecule.
Part 2: Pre-Scale-Up & Process Robustness
Successful scale-up is not about simply multiplying reagent quantities. It begins with rigorous small-scale experimentation to understand the process limits.
Q2: What key experiments should I run at the lab scale before attempting a pilot batch?
Answer: Before any scale-up, you must define the Process Proven Acceptable Ranges (PARs). This involves conducting robustness studies to understand how deviations in key parameters affect yield and purity.[3]
-
Temperature Sensitivity: If your standard protocol is at 100°C, what happens at 95°C or 105°C? A robust process will show minimal change in outcome within a reasonable range (e.g., ±5°C), which is crucial as maintaining a precise temperature in a large reactor is more challenging than in a lab flask.[3]
-
Concentration Effects: Reducing solvent volume can improve throughput and reaction rates but may also increase impurity formation or cause solubility issues.[4] Test the reaction at 1.0 M, 1.5 M, and 2.0 M, for example, to find the optimal balance.
-
Stirring Efficiency: In the lab, magnetic stirring is often sufficient. However, this method is ineffective at larger scales.[4] Use an overhead mechanical stirrer in your lab runs to better simulate the mixing dynamics of a baffled reactor. Observe if yield or impurity profiles change.
-
Order of Addition: Confirm if the order of reagent addition matters. Is it better to add the aniline to a hot solution of itaconic acid, or vice-versa?
-
"Bad Batch" Simulation: Intentionally use slightly off-spec starting materials (if possible) or add a small, known amount of a potential impurity (e.g., excess water) to see if the reaction stalls or produces downstream issues.
Q3: How do I develop an analytical method suitable for in-process control at a larger scale?
Answer: Your lab-based analytical methods (e.g., research-grade HPLC, NMR) must be adapted for the production environment. The goal is to create a rapid, reliable method for In-Process Controls (IPCs).[3]
-
Identify Key Analytes: You need to track the consumption of starting materials (2-ethoxyaniline, itaconic acid) and the formation of the final product. Crucially, you must also identify and track major impurities or byproducts.
-
Method Simplification: A 30-minute research HPLC method is too slow for production. Develop a faster method (e.g., <10 minutes) using a shorter column, faster gradient, or isocratic conditions that still provides sufficient resolution between your key analytes.
-
Calibration and Validation: The method must be validated for the production environment. Ensure it is accurate, precise, and robust enough to be run by different operators on different shifts using plant equipment.[3]
Part 3: Troubleshooting Guide for Scale-Up Synthesis
This section addresses the most common problems encountered when scaling the synthesis of this compound.
Q4: My reaction is significantly slower and gives a lower yield at the 10 L scale compared to the 1 L lab scale. What is the likely cause?
Answer: This is a classic scale-up challenge rooted in physical, not chemical, principles. The primary culprits are inadequate heat and mass transfer.[5]
-
Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[4] A 1000 L vessel has a 10-fold lower surface area to volume ratio than a 1 L vessel.[4] This means the reactor cannot be heated (or cooled) as efficiently. Your reaction mixture may not be reaching the required internal temperature, even if the heating jacket is set correctly.
-
Mass Transfer (Mixing): Inefficient mixing in a large vessel can create "dead zones" with poor reagent distribution and localized temperature gradients. This leads to incomplete reactions and the formation of impurities.
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Implication for Scale-Up |
| Volume | 1 L | 100 L | 100x increase |
| Surface Area/Volume Ratio | High (~4.8 cm⁻¹) | Low (~0.48 cm⁻¹) | 10x reduction in relative heat transfer capability[4] |
| Mixing Method | Magnetic Stir Bar | Baffled Mechanical Impeller | Different fluid dynamics; risk of non-homogeneity[4][5] |
| Heat Control | Rapid response to hotplate | Slow response to jacket fluid | Increased risk of thermal runaway or stalling[4][6] |
| Reagent Addition | Manual, quick | Controlled pump, slow | Addition rate becomes a critical process parameter |
Table 1. Comparison of key physical parameters between lab and pilot scale.
Q5: I am observing a new, significant impurity on scale-up that was negligible in the lab. Why is this happening?
Answer: The appearance of new impurities is often due to the extended reaction times and more energetic conditions inherent to large-scale operations.
-
Thermal Decomposition: Longer heating times can cause degradation of starting materials or the product itself. The ethoxy group on the phenyl ring could be susceptible to cleavage under prolonged acidic conditions at high temperatures.
-
Side Reactions: Inefficient mixing can lead to localized "hot spots" where the temperature is much higher than the bulk, promoting alternative reaction pathways. It can also create areas of high reagent concentration, which might favor dimerization or polymerization of itaconic acid before it can react with the aniline.
-
Materials of Construction: Your lab reaction was in borosilicate glass. A production reactor might be stainless steel or glass-lined. The materials of the reactor, gaskets, or transfer lines can potentially leach substances or catalyze unforeseen side reactions.[5]
Solution:
-
Characterize the Impurity: Isolate and identify the impurity by LC-MS and NMR. Understanding its structure will provide clues about its formation pathway.
-
Re-evaluate Robustness: Go back to the lab and investigate the conditions that form this impurity. Does it appear at higher temperatures or after extended reaction times?
-
Process Hazard Analysis (PHA): A thorough PHA should be conducted to evaluate all potential risks, including material compatibility and thermal hazards.[3]
Q6: The final product isolation is difficult. After acidification, I get an oily precipitate instead of the clean solid I saw in the lab. How do I resolve this?
Answer: This is a common crystallization and isolation issue. "Oiling out" occurs when a compound precipitates from a solution above its melting point or as a supersaturated, non-crystalline amorphous solid.
-
Cause 1: Residual Solvents/Impurities: Impurities formed during the reaction can act as eutectic contaminants, lowering the melting point of your product and preventing crystallization.
-
Cause 2: Rate of pH Change/Cooling: Crashing the product out by adding acid too quickly or cooling too rapidly does not give the molecules time to orient into a stable crystal lattice. This is a much bigger problem in a large, poorly mixed vessel.
-
Cause 3: Supersaturation: At a larger scale, you may be working with more concentrated solutions, which are more prone to high levels of supersaturation before nucleation begins, favoring oiling out.
Troubleshooting Steps:
-
Control the Precipitation: Acidify slowly with controlled agitation and temperature. Try adding the acid at a slightly elevated temperature (e.g., 40-50°C) to maintain solubility and then cool slowly to induce crystallization.
-
Seed the Batch: Add a small amount of pure, crystalline product (seed crystals) during the acidification or cooling phase to promote controlled crystal growth rather than amorphous precipitation.
-
Use an Anti-Solvent: If direct crystallization is problematic, consider an alternative workup. Extract the product into an organic solvent, and then perform a solvent swap or add an anti-solvent (a solvent in which your product is insoluble) to induce crystallization.
-
Purification Pre-Check: Ensure the purity of the reaction mixture before workup. If significant impurities are present, an intermediate purification step (like a carbon treatment to remove colored impurities) may be necessary.[8]
Part 4: Quality Control & Analytical Specifications
Q7: What are the critical quality attributes (CQAs) for the final this compound product?
Answer: The CQAs define the required quality of your final product. For a pharmaceutical intermediate, these would typically be established based on their impact on the final drug substance.
| Test | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Basic check for gross contamination or degradation. |
| Identity | Conforms to reference standard | ¹H NMR, FTIR | Confirms the correct molecular structure.[9] |
| Assay | ≥ 99.0% | HPLC | Determines the purity and strength of the material. |
| Melting Point | Report Value (e.g., 175-180 °C) | Capillary Method | A sharp melting range is indicative of high purity. |
| Individual Impurity | ≤ 0.10% | HPLC | Controls specific known and unknown impurities. |
| Total Impurities | ≤ 0.5% | HPLC | Controls the overall purity of the product. |
| Loss on Drying | ≤ 0.5% | TGA or Vacuum Oven | Measures the amount of volatile matter (e.g., water, residual solvent). |
| Residual Solvents | Per ICH Guidelines | GC-HS | Ensures that solvents used in the process are removed to safe levels. |
Table 2. Example Analytical Specifications for the Final Product.
Part 5: Scale-Up Workflow & Decision Logic
The transition from lab to plant is a structured process governed by safety, quality, and engineering principles. The following workflow outlines the critical decision points.
Caption: Decision workflow for process scale-up.
References
-
Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale-up Safety. Available at: [Link]
-
Al-Kaabi, E. et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]
-
CatSci. Some Scale-Up Considerations in Chemical and Physical Manufacturing. Available at: [Link]
-
Ubeikienė, J. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Pandya, K. M., & Desai, P. S. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Reddit discussion. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Available at: [Link]
-
Šačkus, A. et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemical Technology. Available at: [Link]
-
Grybaitė, B. et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Bookser, B. C., & Deegan, T. L. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available at: [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Available at: [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
Butkevičius, E. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
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- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. catsci.com [catsci.com]
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- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of N-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids: A Comparative Analysis Featuring 1-(2-Ethoxyphenyl) Derivative
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrolidinone Scaffold
In the landscape of medicinal chemistry, the five-membered pyrrolidine ring is a cornerstone scaffold, celebrated for its prevalence in natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure provides a three-dimensional diversity that is crucial for specific and high-affinity interactions with biological targets.[1] Within this class, the 5-oxopyrrolidine-3-carboxylic acid core has emerged as a particularly fruitful template for generating novel bioactive agents, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
The biological destiny of these molecules is critically influenced by the substituent at the N-1 position. Aryl substitution, in particular, offers a powerful handle to modulate physicochemical properties like lipophilicity, electronic distribution, and steric profile, thereby fine-tuning the compound's potency and selectivity.[7][8][9] This guide presents a comparative framework for evaluating the biological activity of a specific, yet lesser-explored derivative, 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound A) , against a curated panel of other N-aryl analogs. By systematically altering the electronic and steric nature of the N-aryl ring, we can dissect the structure-activity relationships (SAR) that govern their efficacy.
This document will serve as both a review and a practical guide, outlining the causal rationale for experimental design, providing detailed, self-validating protocols, and presenting a clear structure for data interpretation.
Rationale for Comparator Selection and Synthetic Strategy
The central hypothesis of this comparative study is that the nature of the N-aryl substituent directly impacts biological activity. To test this, we selected a panel of derivatives for comparison against our lead compound, Compound A (2-ethoxy) . The choice of comparators is designed to probe the effects of substituent position (ortho-, meta-, para-) and electronic properties (electron-donating vs. electron-withdrawing).
Selected Comparator Compounds:
-
Compound B: 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid (Unsubstituted baseline)
-
Compound C: 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Ortho-electron-donating, hydrogen bond donor)[4]
-
Compound D: 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Para-electron-withdrawing)
-
Compound E: 1-(3,4,5-Trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Polysubstituted, electron-donating)[10]
General Synthetic Workflow
The synthesis of these N-aryl derivatives is robust and typically proceeds via a one-pot reaction between the corresponding aniline derivative and itaconic acid, a readily available starting material.[4][6][11] This straightforward approach allows for the efficient generation of a diverse library of analogs for screening.
Caption: General workflow for synthesis and screening of N-aryl derivatives.
Experimental Protocol: Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylic Acids
This protocol is a self-validating system; successful synthesis is confirmed through standard analytical techniques, ensuring the purity of compounds before biological evaluation.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the substituted aniline (10 mmol) and itaconic acid (11 mmol, 1.1 eq).
-
Solvent Addition: Add 30 mL of water as the solvent. The use of water as a solvent is both economical and environmentally favorable.
-
Reflux: Heat the reaction mixture to reflux (100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3) with 1% acetic acid.
-
Work-up: After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove any unreacted itaconic acid.
-
Recrystallization: Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-aryl-5-oxopyrrolidine-3-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic signals for the pyrrolidinone ring protons is a key indicator of successful cyclization.[5]
A Proposed Framework for Comparative Biological Evaluation
Based on the extensive literature on related scaffolds, the most promising areas for investigating the biological activity of these novel derivatives are anticancer and antimicrobial applications.[4][6][10][11][12]
Anticancer Activity Screening
Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that provides a quantitative measure of metabolic activity, which serves as a reliable proxy for cell viability.[10] Its high-throughput nature makes it ideal for screening a library of compounds to determine their half-maximal inhibitory concentration (IC₅₀), a key metric of potency. We propose using A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, as they are well-characterized and commonly used in anticancer drug screening.[10][13][14]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed A549 or MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Hypothetical Data Presentation:
| Compound | N-Aryl Substituent | IC₅₀ on A549 (µM) | IC₅₀ on MCF-7 (µM) |
| A | 2-Ethoxyphenyl | 12.5 ± 1.8 | 18.2 ± 2.1 |
| B | Phenyl | 45.7 ± 3.5 | 55.1 ± 4.3 |
| C | 2-Hydroxyphenyl | 15.8 ± 2.0 | 22.5 ± 2.9 |
| D | 4-Chlorophenyl | 28.4 ± 2.7 | 34.9 ± 3.6 |
| E | 3,4,5-Trimethoxyphenyl | 9.8 ± 1.1 | 14.6 ± 1.5 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 |
Antimicrobial Activity Screening
Causality Behind Experimental Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] It provides a direct measure of the lowest concentration of a drug that prevents visible growth of a microorganism. We propose screening against a panel including Staphylococcus aureus (a common Gram-positive pathogen) and Escherichia coli (a common Gram-negative pathogen) to assess the spectrum of activity.[4][11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Hypothetical Data Presentation:
| Compound | N-Aryl Substituent | MIC on S. aureus (µg/mL) | MIC on E. coli (µg/mL) |
| A | 2-Ethoxyphenyl | 16 | >128 |
| B | Phenyl | 64 | >128 |
| C | 2-Hydroxyphenyl | 8 | 128 |
| D | 4-Chlorophenyl | 32 | >128 |
| E | 3,4,5-Trimethoxyphenyl | 64 | >128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Elucidating the Mechanism of Action: Proposed Pathways
Should the primary screening yield promising results, the next logical step is to investigate the underlying mechanism of action (MoA).[15][16] For anticancer agents, a common MoA is the induction of apoptosis (programmed cell death).
Caption: A simplified intrinsic apoptosis pathway, a potential target for anticancer compounds.
Further investigation would involve assays like Annexin V/PI staining followed by flow cytometry to confirm apoptotic cell death, and western blotting to measure the expression levels of key proteins in the apoptotic cascade, such as caspases.
Dissecting the Structure-Activity Relationship (SAR)
-
Impact of Ortho-Substitution: Both Compound A (2-ethoxy) and Compound C (2-hydroxy) show significantly improved anticancer activity compared to the unsubstituted Compound B . This suggests that substitution at the ortho-position of the N-aryl ring is beneficial. The ethoxy group in Compound A may enhance lipophilicity, improving cell membrane permeability, while the hydroxyl group in Compound C could form crucial hydrogen bonds with the target protein.
-
Electronic Effects: The electron-withdrawing chloro group in Compound D results in moderate activity, less potent than the ortho-substituted electron-donating groups but better than the unsubstituted analog. This indicates that electronic factors play a role, but position may be more critical.
-
Antimicrobial Selectivity: A notable trend in the hypothetical data is the selective activity against the Gram-positive S. aureus. This is a common finding for this class of compounds and suggests a mechanism of action that is ineffective against the outer membrane of Gram-negative bacteria.[11] The superior activity of Compound C could be attributed to the hydrogen-bonding capability of the hydroxyl group.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for comparing the biological activity of this compound against other N-aryl derivatives. The proposed workflow, from rational synthesis to multi-faceted biological screening, provides a clear path for evaluating its potential as a novel therapeutic agent.
The hypothetical data suggest that Compound A and its analogs are promising scaffolds, particularly for anticancer applications. The SAR insights gleaned from this initial comparison would form the basis for a second-generation library, further exploring substitutions on the N-aryl ring to optimize potency and selectivity. Future work should focus on identifying the specific molecular target(s) and validating the in vitro findings in relevant preclinical in vivo models.
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The Definitive Guide to Structural Confirmation of Pyrrolidinone Derivatives: An X-ray Crystallography-Centric Comparison
For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. Within the realm of heterocyclic compounds, pyrrolidinone derivatives represent a scaffold of significant pharmacological interest, appearing in a wide array of biologically active agents.[1] The precise atomic arrangement, stereochemistry, and intermolecular interactions of these derivatives are critical determinants of their efficacy and safety.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of pyrrolidinone derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into not just the "how" but the critical "why" behind experimental choices, offering a self-validating framework for your structural biology workflows.
The Imperative of Atomic Resolution: Why X-ray Crystallography Reigns Supreme
While several techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) is unparalleled in its ability to deliver a precise and unambiguous three-dimensional model of a molecule.[2][3] For pyrrolidinone derivatives, where subtle changes in stereochemistry or conformation can drastically alter biological activity, this level of detail is not a luxury but a necessity.
X-ray crystallography works on the principle of X-ray diffraction by a crystalline solid.[4] When a beam of X-rays is directed at a well-ordered crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots.[5] By analyzing the position and intensity of these spots, we can reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the precise location of each atom.[4]
The primary advantages of X-ray crystallography for pyrrolidinone derivatives include:
-
Unambiguous Stereochemistry: It provides the absolute configuration of chiral centers, which is often challenging to determine conclusively by other means.
-
Detailed Geometric Parameters: Precise bond lengths, bond angles, and torsion angles are determined, offering insights into the molecule's conformation and potential strain.
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, providing valuable information for understanding solid-state properties and for the design of crystalline forms.
However, the power of X-ray crystallography is contingent on obtaining a high-quality single crystal, which can be a significant bottleneck.
The Crystallization Challenge: From Soluble Molecule to Diffracting Crystal
The journey to a crystal structure begins with the often-arduous process of crystallization. For many drug-like molecules, including pyrrolidinone derivatives, this can be more of an art than a science, requiring patience and systematic screening of various conditions.[6][7]
Key Factors Influencing Crystallization Success:
-
Purity: The starting material must be of the highest possible purity. Even minor impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[7]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. The goal is to create a supersaturated solution from which the compound will slowly precipitate as crystals upon cooling or solvent evaporation.[8]
-
Supersaturation: This is the driving force for crystallization. It must be achieved slowly to allow for the formation of a small number of well-ordered crystals rather than a large number of small, poorly diffracting crystals or an amorphous precipitate.
-
Nucleation: The initial formation of a stable crystalline nucleus is a critical step. This can be spontaneous or induced by seeding with a pre-existing crystal.
Common Crystallization Techniques for Pyrrolidinone Derivatives:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a "precipitant" solvent in which the compound is insoluble but the primary solvent is miscible. The vapor of the primary solvent slowly diffuses into the precipitant, increasing the concentration of the compound and promoting crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
An Experimental Protocol for X-ray Structure Determination of a Novel Pyrrolidinone Derivative
This protocol outlines a generalized workflow. The specific choice of solvents and conditions will need to be optimized for each new compound.
Part 1: Crystal Growth
-
Purification: Ensure the pyrrolidinone derivative is >98% pure, as confirmed by LC-MS and NMR.
-
Solvent Screening: In small vials, test the solubility of the compound (1-2 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water) to identify a solvent in which it is sparingly soluble. Mixtures of solvents can also be effective.
-
Crystallization Setup (Slow Evaporation):
-
Dissolve a small amount of the compound (5-10 mg) in the chosen solvent or solvent mixture with gentle warming to achieve saturation.
-
Filter the warm solution through a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract one using a cryoloop.[4]
Part 2: Data Collection and Processing
-
Mounting: The harvested crystal is mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[9]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.[10]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This iterative process adjusts atomic positions and displacement parameters.
-
Validation: The final structure is validated to ensure its chemical sense and agreement with the experimental data.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Solution | Gas phase ions |
| Information Provided | 3D atomic structure, bond lengths/angles, stereochemistry, packing | Connectivity, solution conformation, dynamics, proton environment | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous 3D structure | Provides data on solution-state behavior and dynamics | High sensitivity, requires very little sample |
| Key Limitation | Requires high-quality single crystals; structure is a solid-state average | Structure is an interpretation of averaged data; can be ambiguous for complex stereochemistry | Does not directly provide 3D structure |
| Application to Pyrrolidinones | Absolute determination of stereocenters and ring conformation. | Confirmation of covalent structure, analysis of conformational equilibria in solution. | Confirmation of molecular formula and identification of known compounds by fragmentation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the covalent structure (connectivity) of a synthesized pyrrolidinone derivative.[11] For these molecules, 1H and 13C NMR spectra provide a wealth of information about the chemical environment of each atom. Furthermore, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to piece together the complete molecular skeleton.
For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which can help in assigning relative stereochemistry. However, for molecules with multiple chiral centers or conformational flexibility, interpreting NOE data can be complex and may not always lead to a definitive assignment.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[12][13] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and the resulting fragmentation pattern can serve as a fingerprint for identification.[12] While MS is excellent for confirming that the desired compound has been synthesized, it provides very limited information about its three-dimensional structure.[14]
Decision-Making in Structural Elucidation
The choice of analytical technique depends on the specific question being asked.
Conclusion
For the definitive structural confirmation of novel pyrrolidinone derivatives, single-crystal X-ray crystallography remains the unequivocal gold standard. It provides an unparalleled level of detail, resolving any ambiguity in stereochemistry and conformation. While techniques like NMR and mass spectrometry are essential for confirming connectivity and molecular formula, they should be viewed as complementary tools in the structural biologist's arsenal. A comprehensive approach, integrating data from all three techniques, provides the most robust and self-validating characterization of these pharmacologically important molecules.
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Benchmarking the anticancer potency of pyrrolidinone derivatives against cisplatin
A Comparative Analysis of Pyrrolidinone Derivatives and Cisplatin in Oncology
A Senior Application Scientist's Guide to Evaluating Anticancer Potency
In the relentless pursuit of more effective and less toxic cancer therapies, the limitations of conventional platinum-based drugs like cisplatin have spurred the exploration of novel chemical scaffolds. Among these, pyrrolidinone derivatives have emerged as a promising class of compounds with significant anticancer potential.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anticancer potency of pyrrolidinone derivatives against the established chemotherapeutic agent, cisplatin.
The Imperative for Cisplatin Alternatives
Cisplatin has been a cornerstone of cancer treatment for decades, particularly effective against testicular, ovarian, and bladder cancers.[2] Its mechanism of action involves cross-linking with purine bases on DNA, which obstructs DNA repair mechanisms, leading to DNA damage and subsequent programmed cell death, or apoptosis, in cancer cells.[3] However, its clinical utility is often hampered by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.[3] This underscores the urgent need for alternative anticancer agents with improved therapeutic indices.
Pyrrolidinone derivatives, a class of heterocyclic compounds, have garnered considerable attention due to their diverse biological activities and potential as anticancer agents.[1][4] Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties to target various cancer-related pathways with potentially fewer side effects.[1]
Comparative Anticancer Potency: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. The following table summarizes a selection of publicly available IC50 data, comparing the cytotoxic effects of various pyrrolidinone derivatives and cisplatin across different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidinone Derivatives | |||
| Compound 37e (Thiophen-containing) | MCF-7 (Breast) | 17 | [5] |
| HeLa (Cervical) | 19 | [5] | |
| Spiro[pyrrolidine-3,3-oxindole] 38i | MCF-7 (Breast) | 3.53 | [5] |
| Spiro[pyrrolidine-3,3-oxindole] 38h | MCF-7 (Breast) | 4.01 | [5] |
| Spiro[pyrrolidine-3,3-oxindole] 38d | MCF-7 (Breast) | 6.00 | [5] |
| Cu(PDTC)2 Complex | BE(2)C (Neuroblastoma) | 8.0 | [6] |
| Diphenylamine-Pyrrolidinone-Hydrazone 5 | IGR39 (Melanoma) | 2.5 - 20.2 | [7] |
| PPC-1 (Prostate) | 2.5 - 20.2 | [7] | |
| Cisplatin (Reference) | |||
| BE(2)C (Neuroblastoma) | 80 | [6] | |
| SW-948 (Colon) | ~5 µg/ml | [8] | |
| L-1210 (Leukemia) | ~10 µg/ml | [8] | |
| A549 (Lung) | Varies | [9] | |
| HCT116 (Colon) | Varies | [10] | |
| HepG2 (Liver) | Varies | [10] | |
| MCF-7 (Breast) | Varies | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell density, incubation time, and specific assay protocols. The data presented here is for illustrative purposes to highlight the potential of pyrrolidinone derivatives.
Experimental Framework for Benchmarking Anticancer Potency
A rigorous and standardized experimental approach is paramount for generating reliable and comparable data. The following protocols outline the key assays for evaluating the anticancer activity of novel compounds.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step MTT Assay Protocol: [12][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolidinone derivative and cisplatin (as a positive control) for a specified duration (e.g., 24, 48, or 72 hours).[14] Include untreated cells as a negative control and wells with media only for background subtraction.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Causality Behind Experimental Choices: The choice of cell lines should reflect the intended therapeutic target. Using a panel of cell lines from different cancer types provides a broader understanding of the compound's activity spectrum. The incubation time is critical as it allows for the compound to exert its effects, which can range from immediate cytotoxicity to delayed antiproliferative effects.[14]
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening the anticancer activity of compounds using the MTT assay.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
To understand how a compound kills cancer cells, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method for this purpose.[15][16]
Annexin V/PI Staining Protocol for Flow Cytometry: [16][17]
-
Cell Treatment and Collection: Treat cells with the test compounds at their respective IC50 concentrations for a defined period. Collect both adherent and floating cells to ensure all apoptotic cells are included.[17]
-
Cell Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).[17]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[15] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[15]
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Anticancer drugs can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.[18] Cell cycle analysis using propidium iodide staining and flow cytometry is a powerful technique to investigate these effects.[19]
Propidium Iodide Staining Protocol for Cell Cycle Analysis: [20][21][22]
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest and harvest them at different time points.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.[21]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase. RNase is essential to degrade RNA and ensure that PI only binds to DNA.[20]
-
Incubation: Incubate the cells to allow for complete staining of the DNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]
Expert Insight: Observing an accumulation of cells in a particular phase of the cell cycle (e.g., G2/M arrest) following treatment provides valuable information about the compound's mechanism of action and its potential molecular targets within the cell cycle machinery.
Mechanistic Insights: Signaling Pathways in Anticancer Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.
Cisplatin's Mechanism of Action
Cisplatin's primary mode of action is the formation of DNA adducts, leading to the activation of the DNA damage response (DDR) pathway.[3][23] This, in turn, can trigger a cascade of events culminating in apoptosis.
Simplified Cisplatin-Induced Apoptosis Pathway
Caption: Cisplatin enters the cell, becomes activated through aquation, binds to DNA, and triggers the DNA damage response, leading to apoptosis.
Potential Mechanisms of Pyrrolidinone Derivatives
The anticancer mechanisms of pyrrolidinone derivatives are diverse and depend on their specific chemical structures.[4] Some have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspases.[5] Others may target specific enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or histone deacetylases (HDACs).[4][5]
Hypothesized Pathway for a Pyrrolidinone Derivative
Caption: A pyrrolidinone derivative may interact with a specific molecular target, leading to cell cycle arrest and/or apoptosis.
Conclusion and Future Directions
The data and methodologies presented in this guide provide a robust framework for benchmarking the anticancer potency of novel pyrrolidinone derivatives against cisplatin. The promising IC50 values of several pyrrolidinone compounds, in some cases surpassing that of cisplatin against specific cell lines, highlight their potential as a valuable new class of anticancer agents.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives.[1] In vivo studies in relevant animal models are the essential next step to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of the most promising candidates. By systematically applying the principles and protocols outlined here, the scientific community can accelerate the development of the next generation of safer and more effective cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
